トリフルオロメタンスルホンアミド

概要

説明

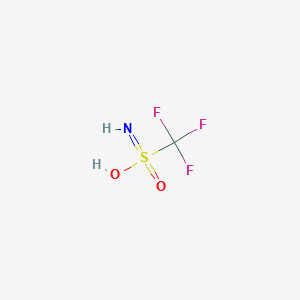

Trifluoromethanesulfonamide is an organic compound with the molecular formula CF₃SO₂NH₂. It is known for its high acidity and unique chemical properties, making it a valuable reagent in various chemical reactions. The compound is characterized by the presence of a trifluoromethyl group attached to a sulfonamide functional group, which imparts significant electron-withdrawing properties.

科学的研究の応用

Trifluoromethanesulfonamide has a wide range of applications in scientific research:

作用機序

Target of Action

Trifluoromethanesulfonamide, also known as triflamide, is a versatile building block for the synthesis of various organic compounds . It is a potent nucleophilic reagent that can undergo substitution reactions with various electrophiles, such as alkyl halides, aryl halides, and carbonyl compounds . It has been widely employed as efficient electrophiles, as an exceptional catalyst, or as an additive in numerous reactions .

Mode of Action

Trifluoromethanesulfonamide can undergo reaction with paraformaldehyde either in sulfuric acid to give the corresponding open chain and cyclic condensation products or in ethyl acetate to give the corresponding oxy-methylated products . The motive for such wide utility is related to its high acidity, lipophilicity, catalytic activity, and its outstanding chemical properties .

Biochemical Pathways

The biochemical pathways affected by trifluoromethanesulfonamide are primarily related to its role as a nucleophilic reagent. It participates in substitution reactions with various electrophiles, affecting the pathways these compounds are involved in . For example, it has been used in the oxidative sulfamidation of several alkenes .

Pharmacokinetics

Its high acidity and lipophilicity suggest that it may have good bioavailability .

Result of Action

The result of trifluoromethanesulfonamide’s action is the formation of new compounds through substitution reactions. For example, it can react with paraformaldehyde to produce open chain and cyclic condensation products . In another example, trifluoromethanesulfonamide reacted with fullerene C60 to give N-(trifluoromethanesulfonyl) aza[60]fulleroid as the only product .

Action Environment

The action of trifluoromethanesulfonamide can be influenced by environmental factors such as the presence of other reactants and the reaction conditions. For instance, the reaction with paraformaldehyde can occur either in sulfuric acid or in ethyl acetate, leading to different products . Furthermore, it has been shown to be an effective chemical male gametocide on sorghum under field conditions .

生化学分析

Biochemical Properties

Trifluoromethanesulfonamide interacts with various enzymes and proteins in biochemical reactions . The nature of these interactions is complex and depends on the specific biochemical context.

Cellular Effects

The effects of Trifluoromethanesulfonamide on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Trifluoromethanesulfonamide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Trifluoromethanesulfonamide can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Trifluoromethanesulfonamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Trifluoromethanesulfonamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Trifluoromethanesulfonamide is transported and distributed within cells and tissues in a manner that depends on the specific biochemical context .

Subcellular Localization

The subcellular localization of Trifluoromethanesulfonamide and its effects on activity or function are complex and depend on the specific biochemical context .

準備方法

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride with ammonia or amines. This reaction typically occurs under mild conditions and yields trifluoromethanesulfonamide as the primary product .

Industrial Production Methods: In industrial settings, trifluoromethanesulfonamide is often produced by reacting trifluoromethanesulfonyl fluoride with ammonia in the presence of a strong polar solvent. This method is advantageous due to its high yield and purity of the final product .

化学反応の分析

Types of Reactions: Trifluoromethanesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with paraformaldehyde in sulfuric acid to form open chain and cyclic condensation products.

Oxidation Reactions: The compound can be oxidized to form trifluoromethanesulfonimidoyl fluoride.

Common Reagents and Conditions:

Paraformaldehyde: Used in substitution reactions to form condensation products.

Sulfuric Acid: Acts as a catalyst in substitution reactions.

Oxidizing Agents: Used in oxidation reactions to form trifluoromethanesulfonimidoyl fluoride.

Major Products:

Condensation Products: Formed from reactions with paraformaldehyde.

Trifluoromethanesulfonimidoyl Fluoride: Formed from oxidation reactions.

類似化合物との比較

Trifluoromethanesulfonimide: Known for its extremely high acidity and used as a catalyst in cycloaddition and Friedel–Crafts reactions.

Non-Fluorinated Sulfonamides: Such as mesylamide and tosylamide, which have different reactivity and regioselectivity compared to trifluoromethanesulfonamide.

Uniqueness: Trifluoromethanesulfonamide is unique due to its strong electron-withdrawing trifluoromethyl group, which imparts high acidity and reactivity. This makes it a valuable reagent in various chemical reactions, distinguishing it from non-fluorinated sulfonamides .

生物活性

Trifluoromethanesulfonamide (TFMSA), a sulfonamide derivative, has garnered significant attention due to its unique chemical properties and biological activities. This article explores the biological activity of TFMSA, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

TFMSA is characterized by its trifluoromethyl group, which imparts distinct lipophilicity and electron-withdrawing properties. These characteristics enhance its reactivity in various chemical processes, including oxidative sulfamidation and halogenation reactions. The structure of TFMSA can be represented as:

Mechanisms of Biological Activity

1. Protonophoric Activity:

TFMSA functions as a lipophilic protonophore, uncoupling mitochondrial oxidative phosphorylation. This property allows it to disrupt normal cellular energy production processes, making it a candidate for research in metabolic regulation and potential therapeutic applications in conditions like obesity and diabetes .

2. Anthelmintic Properties:

Research indicates that TFMSA exhibits anthelmintic activity, suggesting its potential use in veterinary medicine for the treatment of parasitic infections . Its mechanism involves disrupting the energy metabolism of parasites, leading to their eventual death.

3. Induction of Male Sterility:

In agricultural applications, TFMSA has been shown to induce male sterility in crops such as maize and sorghum. Studies demonstrated that applying TFMSA at specific dosages effectively caused complete male sterility without phytotoxic effects, indicating its utility as a chemical hybridizing agent in crop production .

Comparative Biological Activity

To understand the relative biological activity of TFMSA compared to non-fluorinated sulfonamides, a theoretical analysis was conducted. This analysis evaluated the iodinating activity of various sulfonamides under oxidative conditions. The findings revealed that TFMSA exhibited significantly lower iodinating activity compared to other sulfonamides, which may influence its reactivity in synthetic applications .

| Sulfonamide Type | Iodinating Activity (kcal/mol) |

|---|---|

| Tosylamide (Ts) | 16.7 |

| Mesylamide (Ms) | 16.1 |

| N-sulfonamide (Ns) | 12.5 |

| Trifluoromethanesulfonamide (Tf) | 0 |

Case Study 1: Oxidative Sulfamidation

In a study focused on oxidative sulfamidation reactions involving alkenes and TFMSA, researchers observed distinct product formation patterns compared to non-fluorinated analogs. The reactions led to the formation of bis-triflamidated products primarily due to the unique reactivity profile of TFMSA .

Case Study 2: Agricultural Application

Field studies demonstrated that applying TFMSA at dosages as low as 200 μg per leaf effectively induced male sterility in maize plants. This application was carefully timed post-seedling emergence to maximize efficacy without causing adverse effects on plant health .

特性

IUPAC Name |

trifluoromethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3NO2S/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKQVSNHTBLJCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10194944 | |

| Record name | Trifluoromethylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-85-2 | |

| Record name | 1,1,1-Trifluoromethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=421-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethylsulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000421852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoromethylsulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10194944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of triflamide?

A1: The molecular formula of triflamide is CF3SO2NH2, and its molecular weight is 163.13 g/mol.

Q2: Are there any unique structural features in triflamide?

A2: Yes, triflamide features a highly electron-withdrawing trifluoromethyl (CF3) group. This significantly increases the acidity of the sulfonamide (SO2NH2) proton compared to non-fluorinated sulfonamides. [, ]

Q3: How does the structure of triflamide relate to its high acidity?

A3: The strong electron-withdrawing nature of the CF3 group stabilizes the negative charge on the nitrogen atom of the deprotonated sulfonamide (SO2NH-), resulting in enhanced acidity. [, ]

Q4: What is the thermal stability of triflamide?

A4: Trifluoromethanesulfonamide derivatives, incorporated into styrenic block copolymers for solid-state electrolytes, demonstrated thermal stability exceeding 300°C. []

Q5: How does triflamide behave in oxidative sulfamidation reactions compared to non-fluorinated sulfonamides?

A5: Triflamide shows a distinct reactivity in oxidative sulfamidation reactions compared to non-fluorinated sulfonamides. While the latter often leads to aziridine formation, triflamide primarily yields bis-triflamidation products. This difference can be attributed to the higher iodinating activity of the intermediate N,N-diiodotriflamide (CF3SO2NI2). []

Q6: Can triflamide derivatives act as chiral ligands in asymmetric synthesis?

A6: Yes, chiral triflamide derivatives, such as those derived from (R)-(+)-1,1′-binaphthyl-2,2′-diamine, have been successfully employed as ligands in titanium(IV) alkoxide-promoted asymmetric addition reactions of diethylzinc to aldehydes, yielding chiral secondary alcohols. []

Q7: What role does triflamide play in Diels-Alder reactions?

A7: Magnesium complexes incorporating chiral triflamide derivatives can catalyze Diels-Alder reactions with high enantioselectivity. Interestingly, the nature of the substituent on the triflamide moiety significantly influences the enantiofacial selectivity of the reaction. []

Q8: How do triflamide derivatives contribute to organic synthesis?

A8: Triflamide derivatives have been utilized in various organic reactions, including the ring-opening of alkoxycarbonyl oxiranes to synthesize α-hydroxy-β-triflamido carboxylic esters. [] They are also involved in the formation of thiochromanes via visible-light-mediated intramolecular C(sp3)-H bond arylation. []

Q9: Can triflamide be used in the development of chemical hybridizing agents?

A9: Research shows that triflamide can induce male sterility in sorghum when applied at specific dosages and timings, demonstrating its potential as a chemical hybridizing agent in plant breeding. []

Q10: How have computational methods been used to study triflamide?

A10: Density functional theory (DFT) calculations have been employed to investigate the stereoselectivity of Michael addition reactions catalyzed by pyrrolidine trifluoromethanesulfonamide, highlighting the role of hydrogen bonding in these reactions. [] Moreover, molecular modeling studies have helped elucidate the binding mode of triflamide-based inhibitors to cytochrome P450 enzymes like CYP2C9. []

Q11: How does changing the sulfonamide group in pyridinic analogs of nimesulide affect their activity as COX-2 inhibitors?

A11: Replacing the methanesulfonamide moiety in pyridinic analogs of nimesulide with a trifluoromethanesulfonamide group significantly enhances their inhibitory activity against COX enzymes, suggesting a key role of the trifluoromethyl group in binding to the enzyme active site. [, ]

Q12: Are there challenges related to the stability of triflamide in certain applications?

A12: While triflamide is generally stable, its derivatives used in lithium battery electrolytes can decompose depending on the solvent environment. The electrophilicity and coordination ability of the solvent significantly influence the stability of the triflamide anion. []

Q13: What is known about the bioavailability of triflamide derivatives?

A13: Studies on the anticonvulsant N-(phenylacetyl)trifluoromethanesulfonamide (3a) revealed good oral bioavailability in mice, supporting the potential of triflamide derivatives for systemic drug development. []

Q14: Can triflamide derivatives penetrate the blood-retinal barrier after topical application?

A14: Research suggests that topically applied triflamide and its derivatives do not reach the retina in therapeutically relevant amounts, indicating limited penetration across the blood-retinal barrier. []

Q15: How effective are triflamide derivatives as γ-secretase inhibitors?

A15: The triflamide derivative N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide (MRK-560) exhibited potent γ-secretase inhibitory activity in preclinical models. Oral administration of MRK-560 effectively reduced amyloid-beta (Aβ) levels in the brain and cerebrospinal fluid of rats and attenuated amyloid plaque deposition in Tg2576 mice, highlighting its potential for treating Alzheimer’s disease. [, ]

Q16: Do triflamide derivatives show anti-inflammatory properties?

A16: Several triflamide derivatives, particularly pyridinic analogs of nimesulide, demonstrate potent anti-inflammatory activity in the carrageenan-induced rat paw edema model, comparable to the reference drug nimesulide. []

Q17: What analytical techniques are used to characterize triflamide and its derivatives?

A17: Various analytical techniques, including X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to elucidate the structure and properties of triflamide and its derivatives. [, ]

Q18: What is the environmental impact of triflamide?

A18: Limited information is available regarding the environmental fate and effects of triflamide. Further research is needed to assess its ecotoxicological profile and potential for bioaccumulation.

Q19: Are there any viable alternatives to triflamide in its various applications?

A19: The selection of alternatives depends on the specific application. For instance, in the context of lithium battery electrolytes, other anions like bis(fluorosulfonyl)imide (FSI) are being explored as potential substitutes for triflamide. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。